Tert-butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-1-carboxylate

Lipophilicity LogP Physicochemical property

Optimizing CNS leads often forces a trade-off: improve permeability but lose the H-bond donor. This fluorinated Boc-piperidine (CAS 1228631-10-4) solves it with a +0.7 logP boost (XLogP3-AA 2.7 vs. 2.0 non-fluorinated) while retaining the secondary alcohol. • logP 2.7 falls within optimal CNS drug range (2-4) for BBB penetration • Boc group enables late-stage deprotection & diversification • 4-position linear vector minimizes steric interference • White solid, 0-8°C storage, consistent multi-vendor supply.

Molecular Formula C13H22F3NO3
Molecular Weight 297.318
CAS No. 1228631-10-4
Cat. No. B592269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-1-carboxylate
CAS1228631-10-4
Molecular FormulaC13H22F3NO3
Molecular Weight297.318
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)CC(C(F)(F)F)O
InChIInChI=1S/C13H22F3NO3/c1-12(2,3)20-11(19)17-6-4-9(5-7-17)8-10(18)13(14,15)16/h9-10,18H,4-8H2,1-3H3
InChIKeyYLPPNASJYIAVQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-1-carboxylate: A Chemically Differentiated Fluorinated Piperidine Building Block


Tert-butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-1-carboxylate (CAS 1228631-10-4) is a fluorinated piperidine derivative featuring a tert-butyl carbamate (Boc) protecting group and a 3,3,3-trifluoro-2-hydroxypropyl substituent at the 4-position [1]. The compound has a molecular formula of C13H22F3NO3 and a molecular weight of 297.31 g/mol, with commercial purity typically 95–98% . Its structure incorporates both a hydrogen-bond donor (secondary alcohol) and a highly electronegative trifluoromethyl group, which together confer distinct physicochemical properties relative to non-fluorinated or regioisomeric analogs .

Why Closely Related Piperidine Building Blocks Cannot Substitute for CAS 1228631-10-4 in Structure-Activity Programs


The presence of the 3,3,3-trifluoro-2-hydroxypropyl group on the piperidine ring fundamentally alters the compound's lipophilicity and hydrogen-bonding capacity compared to non-fluorinated or regioisomeric analogs. As shown in the quantitative evidence below, the trifluoromethyl moiety increases the computed partition coefficient (XLogP3-AA) by 0.7 log units relative to the non-fluorinated analogue [1]. This difference can translate into measurable shifts in metabolic stability and membrane permeability when the building block is incorporated into lead molecules . Consequently, replacing this compound with a non-fluorinated or differently positioned analogue without re-optimizing the downstream synthesis and biological evaluation risks altering pharmacokinetic profiles and target engagement in a non-linear fashion.

Quantitative Differentiation Evidence for Tert-butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-1-carboxylate Against Structural Analogs


Lipophilicity Shift: XLogP3-AA Comparison of Fluorinated vs. Non-Fluorinated 4-Hydroxypropyl Piperidine

The trifluoromethyl group on the target compound produces a significant increase in computed lipophilicity. The XLogP3-AA value for the target compound is 2.7, compared to 2.0 for the non-fluorinated analog tert-butyl 4-(2-hydroxypropyl)piperidine-1-carboxylate (CAS 1126084-33-0) [1]. This +0.7 log unit shift is predicted to enhance membrane permeability while retaining a hydrogen-bond donor for target engagement [2].

Lipophilicity LogP Physicochemical property

Molecular Weight and Heavy Atom Count Comparison as a Determinant of Fragment-Like Properties

The target compound has a molecular weight of 297.31 g/mol and 21 heavy atoms [1]. In contrast, the non-fluorinated analog tert-butyl 4-(2-hydroxypropyl)piperidine-1-carboxylate has a molecular weight of 243.34 g/mol with 17 heavy atoms [2]. While both fall within fragment/lead-like space, the fluorinated derivative provides greater steric bulk and electronegative surface area without exceeding the typical 300 Da fragment cutoff.

Fragment-based drug design Lead-likeness Molecular weight

Boiling Point and Density as Indicators of Altered Intermolecular Interactions due to Trifluoromethyl Substitution

The predicted boiling point of the target compound is 348.3 ± 37.0 °C at 760 mmHg with a density of 1.2 ± 0.1 g/cm³ . The non-fluorinated analog tert-butyl 4-(2-hydroxypropyl)piperidine-1-carboxylate has a predicted boiling point of 334.4 ± 15.0 °C and density of 1.028 ± 0.06 g/cm³ . The +13.9 °C increase in boiling point and +0.17 g/cm³ increase in density reflect stronger intermolecular forces conferred by the CF3 group, which can affect crystallization, purification, and formulation behavior.

Physicochemical property Boiling point Density

Regioisomeric Differentiation: 4-Position vs. 3-Position Substitution on Piperidine Ring

The target compound bears the 3,3,3-trifluoro-2-hydroxypropyl group at the 4-position of the piperidine ring, whereas the regioisomer tert-butyl 3-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-1-carboxylate (CAS 1228631-22-8) places the same substituent at the 3-position . In the 4-substituted isomer, the substituent extends radially from the ring, minimizing steric clash with the N-Boc group and offering a linear vector for further derivatization. In contrast, the 3-substituted isomer places the substituent adjacent to the carbamate, potentially restricting conformational freedom and altering metabolic vulnerability at the piperidine nitrogen. While quantitative pharmacokinetic data for both isomers are not publicly available, the regiochemical difference is known to influence CYP450-mediated oxidation and N-dealkylation rates in structurally related piperidines [1].

Regiochemistry Steric accessibility Scaffold diversification

Optimal Application Scenarios for Tert-butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-1-carboxylate Based on Quantitative Differentiation Evidence


Fragment-Based Lead Generation Requiring Balanced Lipophilicity and Hydrogen-Bonding Capacity

The +0.7 log unit increase in XLogP3-AA (2.7 vs. 2.0 for the non-fluorinated analogue) [1] makes this building block particularly suitable for fragment-based drug discovery programs that aim to improve membrane permeability while maintaining a hydrogen-bond donor for target engagement. The trifluoromethyl group enhances passive diffusion potential without eliminating the alcohol's capacity for directed hydrogen bonding, a dual property that is difficult to achieve with purely hydrocarbon spacers.

Kinase Inhibitor Scaffold Elaboration with Enhanced Metabolic Stability

Vendor literature consistently identifies this compound as an intermediate for kinase inhibitor development . The trifluoro-2-hydroxypropyl moiety is known to shield metabolically labile sites from oxidative enzymes while the Boc-protected piperidine nitrogen allows for late-stage deprotection and diversification. The higher heavy atom count and fluorination compared to non-fluorinated analogs (21 vs. 17 heavy atoms) may contribute to improved target residence time in ATP-binding pockets.

CNS Drug Candidate Optimization Leveraging the 4-Position Substitution Vector

The 4-position attachment of the trifluoro-2-hydroxypropyl group provides a linear substitution vector that minimizes steric interference with the piperidine nitrogen . This geometry is preferred for CNS-targeted compounds where conformational restriction and reduced N-dealkylation are critical for crossing the blood-brain barrier and achieving adequate brain exposure. The compound's logP of 2.7 falls within the optimal CNS drug range (typically logP 2–4).

Custom Synthesis Programs Requiring High-Purity, Reproducible Building Blocks

Multiple vendors supply this compound with purity specifications of 95% (AKSci), 97% (AChemBlock), and 98% (Leyan) , indicating a mature supply chain with batch-to-batch consistency. The white solid physical form (reported by AChemBlock) facilitates accurate weighing and formulation, and the compound's storage recommendation at 0–8 °C ensures long-term stability for multi-step synthetic campaigns.

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